2-Oxo clopidogrel hydrochloride is a significant compound in the pharmacological landscape, primarily recognized as a metabolite of clopidogrel, a widely used antiplatelet medication. This compound plays a crucial role in the therapeutic efficacy of clopidogrel, which is administered to prevent cardiovascular events by inhibiting platelet aggregation. The hydrochloride form of 2-oxo clopidogrel is particularly relevant in pharmaceutical applications, serving as a reference standard for quality control and analytical testing.
2-Oxo clopidogrel hydrochloride is classified as an intermediate metabolite and an impurity of clopidogrel. It is formed through the hepatic metabolism of clopidogrel via cytochrome P450 enzymes, specifically CYP2C19. The compound has the following chemical identifiers:
The synthesis of 2-oxo clopidogrel hydrochloride typically involves several steps starting from clopidogrel. The metabolic pathway includes the conversion of clopidogrel into 2-oxo clopidogrel through oxidation reactions facilitated by cytochrome P450 enzymes. This process can lead to various diastereomers, with specific configurations influencing pharmacological activity.
A notable method for detecting impurities in 2-oxo clopidogrel employs high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of related substances, ensuring the quality and safety of pharmaceutical preparations containing this compound .
In biological systems, 2-oxo clopidogrel undergoes further hydrolysis to yield the active thiol metabolite of clopidogrel. This transformation is critical for its antiplatelet effect. The reaction can be summarized as follows:
The active thiol metabolite irreversibly binds to the P2Y12 receptor on platelets, leading to inhibition of adenosine diphosphate-induced platelet aggregation .
The mechanism by which 2-oxo clopidogrel exerts its effects involves several key steps:
The efficacy of this mechanism is influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2C19 .
Additional properties such as melting point, boiling point, and pH should be evaluated based on specific experimental conditions.
2-Oxo clopidogrel hydrochloride is utilized primarily in pharmaceutical research and quality control settings. Its applications include:
Clopidogrel undergoes a complex two-step metabolic activation primarily mediated by hepatic cytochrome P450 (CYP) enzymes. Approximately 85% of ingested clopidogrel is hydrolyzed to an inactive carboxylic acid metabolite by carboxylesterase 1 (CES1). The remaining 15% enters the oxidative pathway, where CYP isoforms (CYP2C19, CYP1A2, CYP2B6) convert clopidogrel to 2-oxo-clopidogrel. This thiolactone intermediate is subsequently metabolized by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 into the active thiol metabolite (R-130964) [4] [7].
Quantitative studies reveal that CYP2C19 contributes 44.9% to the formation of 2-oxo-clopidogrel and 20.6% to its conversion to the active metabolite [4] [9]. This dual dependency explains why CYP2C19 loss-of-function polymorphisms significantly reduce antiplatelet efficacy. Pharmacokinetic data demonstrate that plasma concentrations of 2-oxo-clopidogrel correlate with genetic variants: poor metabolizers exhibit 30–50% lower exposure compared to extensive metabolizers [4] [7].
Table 1: Enzymatic Contributions to 2-Oxo Clopidogrel Metabolism
Metabolic Step | Primary CYP Isoforms | Contribution (%) | Clinical Impact |
---|---|---|---|
Clopidogrel → 2-Oxo-clopidogrel | CYP2C19, CYP1A2, CYP2B6 | 44.9% (CYP2C19), 35.8% (CYP1A2), 19.4% (CYP2B6) | Polymorphisms reduce intermediate yield |
2-Oxo-clopidogrel → Active metabolite | CYP2C19, CYP3A4, CYP2B6, CYP2C9 | 20.6% (CYP2C19), 39.8% (CYP3A4), 32.9% (CYP2B6), 6.8% (CYP2C9) | Defects impair active metabolite generation |
Structurally, 2-oxo-clopidogrel hydrochloride (α-(2-chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo-thieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester hydrochloride) features a critical thiolactone ring formed by oxidation at the thiophene moiety’s sulfur atom. The compound exists as a diastereomeric mixture due to chiral centers at C7 and C7a, influencing its reactivity and metabolic fate [5] [8] [10]. This ring system is susceptible to nucleophilic attack by glutathione and hydrolysis by paraoxonase-1 (PON-1), diverting the metabolite from activation pathways and reducing antiplatelet efficacy [9].
Analytical characterizations highlight its stability challenges: the metabolite degrades rapidly in plasma without stabilizing agents. Adding reducing agents like 1,4-dithio-DL-threitol (DTT) or ascorbic acid during sample preparation prevents oxidation and preserves analyte integrity. LC-MS/MS analyses under optimized conditions show retention times of 3.79 minutes for 2-oxo-clopidogrel and 4.82 minutes for internal standards (e.g., mifepristone) [1] [3].
Table 2: Analytical Parameters for 2-Oxo Clopidogrel Quantification
Parameter | LC-MS/MS Conditions | Validation Data |
---|---|---|
Chromatography | Column: C18; Mobile phase: Acetonitrile/0.1% formic acid; Flow rate: 0.3 mL/min | Retention time: 3.79 min |
Detection | ESI+; MRM transitions: m/z 356→155 (quantifier) | LLOQ: 0.5 ng/mL |
Linearity | Range: 0.5–50.0 ng/mL | R² > 0.998 |
Stability | With 20 mmol/L DTT or ascorbic acid | No significant degradation at 24h (RT) |
As the direct precursor to clopidogrel’s active metabolite, 2-oxo-clopidogrel serves as both a metabolic indicator and predictor of therapeutic outcomes. Clinical studies demonstrate that plasma levels of 2-oxo-clopidogrel and the parent compound correlate with cardiovascular outcomes. A 40-month study of STEMI patients revealed that low dose-adjusted clopidogrel concentrations (reflecting impaired 2-oxo-clopidogrel generation) increased composite adverse event risk 21.7-fold (p<0.05) [6]. This positions the metabolite as a candidate for therapeutic drug monitoring, particularly in high-risk patients.
The metabolite also contributes to clopidogrel’s drug-drug interactions (DDIs). In vitro studies confirm that clopidogrel and 2-oxo-clopidogrel inhibit CYP2C8 and OATP1B1 transporters, though clinical cassette studies show minimal impact on pitavastatin (OATP1B1 substrate) pharmacokinetics. Conversely, 2-oxo-clopidogrel’s role in CYP2C8 inhibition may affect drugs like repaglinide [9]. Research gaps persist in quantifying its independent contribution to DDIs versus other clopidogrel metabolites.
Table 3: Clinical Correlates of 2-Oxo Clopidogrel Levels
Clinical Context | Findings | Implications |
---|---|---|
STEMI post-PCI (n=88) | Low dose-adjusted clopidogrel/2-oxo-clopidogrel levels predict 35.2% composite adverse events | Supports pharmacokinetic monitoring in ACS [6] |
CYP2C19 poor metabolizers | 30–50% lower 2-oxo-clopidogrel exposure | Explains reduced clopidogrel efficacy [4] [7] |
Drug interactions (e.g., opioids) | Fentanyl co-administration reduces metabolite concentrations | Identifies modifiable risk factor [6] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1